6-Bromo-1-methyl-3-phenyl-1H-4,1,2-benzothiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-methyl-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a phenyl group at the 3rd position on the benzothiadiazine ring. Benzothiadiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzenesulfonamide with a brominated phenyl ketone in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate cyclization and formation of the benzothiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-3-phenyl-1H-4,1,2-benzothiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzothiadiazine ring.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 6th position.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Comparison with Similar Compounds
6-Bromo-1-methyl-3-phenyl-1H-4,1,2-benzothiadiazine
Properties
CAS No. |
62672-43-9 |
---|---|
Molecular Formula |
C14H11BrN2S |
Molecular Weight |
319.22 g/mol |
IUPAC Name |
6-bromo-1-methyl-3-phenyl-4,1,2-benzothiadiazine |
InChI |
InChI=1S/C14H11BrN2S/c1-17-12-8-7-11(15)9-13(12)18-14(16-17)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
WOMAKVCYJRCWTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.